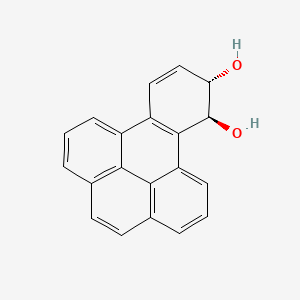
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(e)pyrene, which is known for its presence in various environmental pollutants, including tobacco smoke and grilled foods. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- typically involves the catalytic hydrogenation of benzo(e)pyrene. This process can be carried out using palladium or platinum catalysts under controlled conditions of temperature and pressure. The reaction is followed by dihydroxylation using osmium tetroxide or similar reagents to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar methods involving catalytic hydrogenation and dihydroxylation can be scaled up with appropriate modifications to reaction conditions and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted benzo(e)pyrene derivatives .
Applications De Recherche Scientifique
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is used extensively in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying the metabolic pathways of PAHs in biological systems. Researchers use this compound to investigate the mechanisms of DNA damage and repair, as well as the development of cancer. Additionally, it is used in environmental studies to understand the impact of PAHs on ecosystems .
Mécanisme D'action
The compound exerts its effects primarily through the formation of reactive metabolites that can bind to DNA, leading to mutations. The metabolic activation involves cytochrome P450 enzymes, which convert the compound into diol epoxides. These reactive intermediates can form adducts with DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-dihydro-: Another dihydrodiol derivative of benzo(a)pyrene with similar mutagenic properties.
Benzo(a)pyrene-4,5-epoxide: An epoxide derivative known for its high mutagenicity.
6-Methylbenzo(a)pyrene: A methylated derivative with distinct metabolic pathways.
Uniqueness
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is unique due to its specific dihydrodiol structure, which influences its reactivity and metabolic pathways. Its trans configuration also affects its interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced mutagenesis and carcinogenesis.
Propriétés
Numéro CAS |
74634-55-2 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydrobenzo[e]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m0/s1 |
Clé InChI |
XECJFZBDCQJWTA-OXJNMPFZSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C4=C([C@@H]([C@H](C=C4)O)O)C5=CC=CC(=C53)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C(C(C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


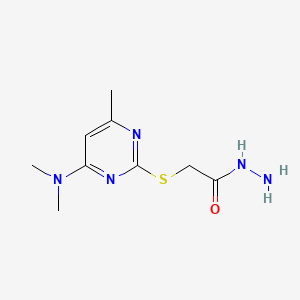

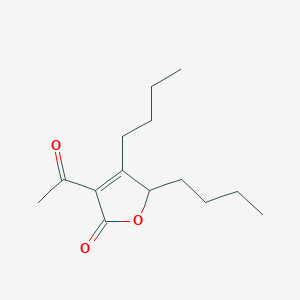
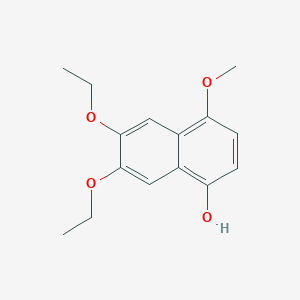
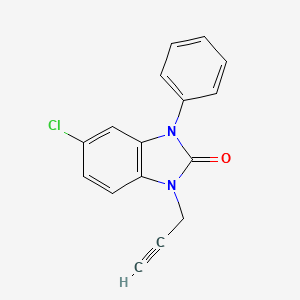
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
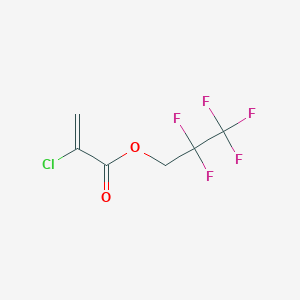


![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
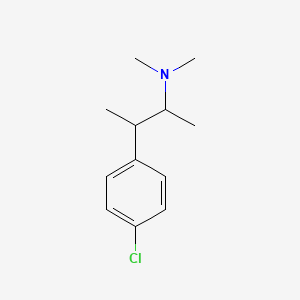
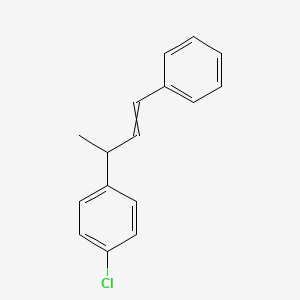
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
